5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, commonly referred to as SB590885 or SB-590885, is a potent and selective inhibitor of B-Raf kinase. [, , , ] This compound is classified as a Type 1 RAF inhibitor, distinguished by its ability to bind to the active conformation of BRAF. [] SB590885 has played a significant role in scientific research, particularly in the study of cancer biology and cardiac physiology. [, , , , , , , , , , , , , , ] Its use as a research tool has significantly advanced our understanding of the RAF/MEK/ERK signaling pathway and its implications in various diseases.
SB590885 is a novel triarylimidazole compound that serves as a selective inhibitor of the B-Raf kinase, particularly the mutant form associated with various cancers. It has shown significant potential in inhibiting the growth of tumor cells harboring the V600E mutation in B-Raf, a common mutation found in melanoma and other malignancies. The compound stabilizes the active conformation of the B-Raf kinase, thereby preventing its function in promoting cell proliferation and survival.
SB590885 is classified as a small molecule inhibitor specifically targeting serine/threonine kinases, with a focus on the B-Raf protein kinase. It was developed through high-throughput screening of compound libraries aimed at identifying selective inhibitors of oncogenic kinases. The compound's development is part of ongoing research to find effective treatments for cancers driven by mutations in the B-Raf gene.
The synthesis of SB590885 involves several key steps, typically starting from commercially available starting materials. The synthetic pathway includes:
The synthesis process has been documented in detail, highlighting the conditions and reagents used at each step .
The molecular structure of SB590885 reveals a triarylimidazole framework that is crucial for its binding affinity to the B-Raf kinase. Key structural features include:
X-ray crystallography has provided insights into how SB590885 interacts with B-Raf, revealing specific interactions with amino acid residues within the active site that contribute to its selectivity and potency .
SB590885 primarily functions through competitive inhibition of B-Raf kinase activity. The mechanism involves:
The compound exhibits an IC₅₀ value in the low nanomolar range (approximately 0.013 µM for V600E B-Raf), indicating its potency .
The mechanism by which SB590885 exerts its effects involves several steps:
Relevant data regarding these properties can be found through empirical studies and characterization analyses .
SB590885 has significant potential applications in cancer research and therapy:
SB590885 is a triarylimidazole-based inhibitor that competitively binds the ATP-binding site of B-Raf, particularly the V600E mutant. Its high potency is evidenced by a dissociation constant (Kd) of 0.16 nM against purified B-Raf V600E, achieved through optimized interactions with the kinase hinge region and P-loop [7] [10]. The inhibitor stabilizes the DFG-in conformation (active kinase state) by forming hydrogen bonds with Cys532 and backbone atoms of Glu501 and Phe595 in the catalytic cleft. This contrasts with type II inhibitors that bind the DFG-out conformation [7]. In cellular settings, SB590885 inhibits ERK phosphorylation (EC50 = 28–290 nM) and proliferation (EC50 = 0.1–0.87 µM) in BRAFV600E melanoma lines (e.g., Colo205, A375P) by blocking ATP-dependent catalytic activity [7] [10].
Beyond orthosteric binding, SB590885 exerts allosteric control over kinase dynamics. It stabilizes the αC-helix in an "IN" position, facilitating salt bridge formation between Lys483 and Glu501—a hallmark of active BRAF conformation [5] [9]. This allostery prevents the collapse of the activation loop into inhibitory states and enhances affinity for the active BRAF monomer. However, in dimeric BRAF contexts (e.g., wild-type or non-V600 mutants), this stabilization can promote paradoxical MAPK activation by trans-activating protomers, a limitation of first-generation inhibitors [5] [9]. Molecular dynamics simulations confirm that SB590885 binding reduces conformational flexibility in the glycine-rich loop (residues 462–469), constraining the kinase in a catalytically competent state [6].
SB590885 exhibits >10-fold selectivity for B-Raf over c-Raf, with Ki values of 0.16 nM and 1.72 nM, respectively [1] [10]. This isoform preference arises from structural differences in the ATP-binding pocket: B-Raf’s smaller gatekeeper residue (Thr529) versus c-Raf’s bulkier Phe537 allows deeper triarylimidazole penetration [2] [5]. Cellular assays corroborate this selectivity; SB590885 potently inhibits ERK phosphorylation in BRAFV600E lines (EC50 = 28 nM) but shows reduced efficacy in c-Raf-dependent models (e.g., HCT116 KRASG13D cells, EC50 = 1.1 µM) [10]. Nevertheless, chronic SB590885 exposure can induce RAF isoform switching, where c-Raf or A-Raf compensates for inhibited B-Raf, leading to resistance in melanoma models [4] [9].
Profiling against 46 kinases reveals SB590885’s exceptional selectivity, with no significant inhibition (IC50 >1 µM) of VEGFR, PDGFR, or SRC-family kinases—common off-targets of multikinase inhibitors like sorafenib [1] [10]. At 100 nM, SB590885 retains >90% activity for non-Raf kinases, attributable to its rigid triarylimidazole core, which disfavors binding to kinases with larger hydrophobic pockets [6] [7]. However, this selectivity narrows its therapeutic scope to tumors strictly dependent on B-Raf V600E signaling, as evidenced by minimal activity in BRAFWT cell lines (e.g., SK-MEL-2, EC50 = 1.1 µM) [10].
Table 1: Selectivity Profile of SB590885
Kinase | Ki or IC50 (nM) | Cellular EC50 | Notes |
---|---|---|---|
B-Raf V600E | 0.16 | 28–290 nM | Primary target |
c-Raf | 1.72 | 1.1 µM | 11-fold less sensitive |
VEGFR2 | >10,000 | Not tested | No inhibition |
PDGFRβ | >10,000 | Not tested | No inhibition |
A-Raf | 8.3 | Not reported | Intermediate sensitivity |
X-ray structures (PDB: 3C4C) reveal that SB590885 binds the brachy-type pocket of B-Raf V600E, forming a trifurcated hydrogen-bond network with the hinge residue Cys532 and catalytic residues Glu501 and Asp594 [7]. The imidazole core packs against the hydrophobic shelf created by Val471, Ala481, and Leu514, while the terminal aryl group occupies a solvent-exposed region, minimizing entropic penalties (Figure 1). Notably, SB590885 stabilizes an active-like conformation distinct from sorafenib or vemurafenib: its binding expands the P-loop by 1.8 Å and rotates the αC-helix inward, mimicking the charge distribution of phosphorylated BRAF [7] [3]. This explains its enhanced potency over earlier inhibitors (e.g., sorafenib Ki = 38 nM) and resistance to displacement by ATP surges.
Table 2: Structural Features of SB590885-B-Raf Complex
Parameter | Value | Functional Implication |
---|---|---|
Resolution | 2.1 Å | High-confidence binding mode |
H-bonds | 3 (Cys532, Glu501, Phe595) | Anchors inhibitor in ATP site |
Hydrophobic contacts | Val471, Ala481, Leu514, Phe583 | Enhances binding affinity |
P-loop displacement | +1.8 Å vs. apo structure | Prevents substrate entry |
αC-helix position | "IN" (distance Glu501-Lys483: 2.9 Å) | Stabilizes active state |
SB590885 is classified as a type I inhibitor due to its exclusive binding to the DFG-in/αC-helix-IN conformation, contrasting with type II inhibitors (e.g., sorafenib) that target DFG-out states [5] [9]. This classification has therapeutic consequences:
The structural basis for this behavior lies in SB590885’s inability to access the allosteric back pocket occupied by the DFG-Phe side chain in type II complexes. Consequently, next-generation "paradox breakers" (e.g., PLX7904) incorporate chemical features enabling dual occupancy of ATP and adjacent hydrophobic pockets to circumvent these limitations [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0